2-Aminomethy-4-(4-Fluorobenzyl)Morpholine
Overview
Description
2-Aminomethy-4-(4-Fluorobenzyl)Morpholine, also known as this compound, is a useful research compound. Its molecular formula is C12H17FN2O and its molecular weight is 224.27 g/mol. The purity is usually 95%.
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Properties
IUPAC Name |
[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c13-11-3-1-10(2-4-11)8-15-5-6-16-12(7-14)9-15/h1-4,12H,5-9,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSPPBBJOLKJDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=C(C=C2)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00437216 | |
Record name | 1-{4-[(4-Fluorophenyl)methyl]morpholin-2-yl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00437216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112914-13-3 | |
Record name | 2-Aminomethyl-4-(4-fluorobenzyl)morpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112914-13-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-{4-[(4-Fluorophenyl)methyl]morpholin-2-yl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00437216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Morpholinemethanamine, 4-[(4-fluorophenyl)methyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Q1: What is the significance of chirality in synthesizing 2-Aminomethyl-4-(4-fluorobenzyl)morpholine for pharmaceutical applications?
A1: Chirality is crucial because different enantiomers of a molecule can exhibit different biological activities. In the case of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine, which is an intermediate for mosapride, ensuring high enantiomeric excess (ee) is critical. The study by [] outlines an asymmetric synthesis route that achieves this. Producing the desired enantiomer with high purity ensures that the final drug interacts specifically with its target, enhancing efficacy and potentially minimizing off-target effects.
Q2: How does the process described in [] offer a more cost-effective approach to synthesizing substituted benzamide derivatives, a class of compounds to which mosapride belongs?
A2: The patent by [] details a process utilizing readily available and cheaper starting materials, specifically highlighting 4-amino-5-chloro-2-ethoxybenzoic acid and 2-Aminomethyl-4-(4-fluorobenzyl)morpholine. This approach aims to reduce production costs compared to previously established methods. Moreover, the process emphasizes mild reaction conditions, which can contribute to cost-effectiveness by potentially reducing the need for specialized equipment or energy-intensive steps.
Q3: Why is the development of efficient and scalable synthetic routes for compounds like 2-Aminomethyl-4-(4-fluorobenzyl)morpholine important in a pharmaceutical context?
A3: Efficient and scalable synthesis is paramount in pharmaceutical development to transition from laboratory-scale synthesis to industrial-scale production. In the context of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine, an intermediate for mosapride, this translates into being able to meet the demands of manufacturing sufficient quantities of the drug while ensuring consistent quality and cost-effectiveness. The route described in [], for example, with its focus on high enantioselectivity and a reasonable overall yield, represents a step towards a potentially scalable process. This is essential for making the final drug, mosapride, widely accessible to patients.
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